

MK-421 (D5 maleate) certificate of analysis

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Compound of Interest

Compound Name: MK-421 (D5 maleate)

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Technical Guide: MK-421 (D5 Maleate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MK-421 (D5 Maleate)**, a deuterated analog of Enalapril Maleate. Enalapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The deuterated form, MK-421, is a valuable tool in research and development, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification of Enalapril and its active metabolite, Enalaprilat.

Certificate of Analysis (Representative Data)

A specific Certificate of Analysis for **MK-421 (D5 Maleate)** is not publicly available. The following table summarizes typical data found on a Certificate of Analysis for the non-deuterated parent compound, Enalapril Maleate. These values provide a benchmark for the expected characteristics of **MK-421 (D5 Maleate)**.

Test	Specification	Description
Appearance	White to off-white crystalline powder	Visual inspection of the physical form.
Identification (IR, HPLC)	Conforms to standard	Confirms the chemical structure and identity.
Purity (HPLC)	≥98.0%	Percentage of the active pharmaceutical ingredient.[1]
Molecular Formula	C24H32N2O9 (for D5 Maleate)	The elemental composition of the molecule.[2]
Molecular Weight	497.55 g/mol (for D5 Maleate)	The mass of one mole of the substance.
Solubility	Soluble in water and methanol. [1][3]	The ability of the substance to dissolve in solvents.
Loss on Drying	≤1.0%	The amount of volatile matter removed upon drying.
Residue on Ignition	≤0.1%	The amount of residual substance after combustion.
Heavy Metals	≤20 ppm	The upper limit for heavy metal impurities.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

MK-421, as an analog of Enalapril, functions as a prodrug that is hydrolyzed in the liver to its active form, Enalaprilat. Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4][5] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[6][7]

Specifically, ACE converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal cortex.[6][7]

Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[7]

By inhibiting ACE, Enalaprilat decreases the production of Angiotensin II, leading to vasodilation and reduced aldosterone secretion.[8] This results in a decrease in blood pressure. ACE is also responsible for the breakdown of bradykinin, a potent vasodilator.[6] Therefore, ACE inhibition also leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[6][8]

Signaling Pathway Diagram

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of MK-421 (Enalaprilat).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is a standard approach for assessing the purity of Enalapril Maleate and can be adapted for **MK-421 (D5 Maleate)**.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

Reagents:

- Acetonitrile (HPLC grade).
- Phosphate buffer (e.g., 20 mM, pH 2.2).[9]
- Enalapril Maleate reference standard.
- Sample of **MK-421 (D5 Maleate)**.

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v).^[9] Degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve the Enalapril Maleate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
- **Sample Solution Preparation:** Accurately weigh and dissolve the **MK-421 (D5 Maleate)** sample in the mobile phase to a similar concentration as the standard solution.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Column Temperature: Ambient.
 - Detection Wavelength: 215 nm.^[9]
- **Analysis:** Inject the standard and sample solutions into the HPLC system.
- **Calculation:** The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

In Vitro ACE Inhibition Assay

This assay determines the inhibitory activity of a compound on the angiotensin-converting enzyme.

Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung.
- ACE substrate: Hippuryl-His-Leu (HHL).
- Buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3.

- **MK-421 (D5 Maleate)** or Enalaprilat as the inhibitor.
- Stopping reagent: e.g., 1 M HCl.
- Extraction solvent: Ethyl acetate.
- Spectrophotometer.

Procedure:

- **Inhibitor Preparation:** Prepare a series of dilutions of **MK-421 (D5 Maleate)** or Enalaprilat in the assay buffer.
- **Reaction Mixture:** In a microcentrifuge tube, add the ACE solution and the inhibitor solution. Pre-incubate at 37°C for 10 minutes.
- **Enzymatic Reaction:** Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate at 37°C for 30-60 minutes.
- **Reaction Termination:** Stop the reaction by adding 1 M HCl.
- **Extraction:** Add ethyl acetate to extract the hippuric acid (the product of the enzymatic reaction). Vortex and centrifuge to separate the layers.
- **Quantification:** Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Reconstitute the hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at 228 nm using a spectrophotometer.
- **Calculation:** The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of a control sample without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.

Experimental Workflow: In Vitro ACE Inhibition Assay

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